2-methyl-3-(pyridin-2-yloxy)pyridine
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Overview
Description
2-Methyl-3-(pyridin-2-yloxy)pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a methoxy group and a pyridin-2-yloxy group
Mechanism of Action
Target of Action
The primary target of 2-methyl-3-(pyridin-2-yloxy)pyridine is the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the production of adenosine triphosphate (ATP), an essential energy source for many cellular processes .
Mode of Action
This compound acts as an inhibitor of the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons through the electron transport chain. This disruption leads to a decrease in the production of ATP, thereby affecting the energy-dependent processes within the cell .
Result of Action
The primary result of the action of this compound is the inhibition of fungal growth . By disrupting the energy production within fungal cells, the compound can effectively control fungal infections. For example, it has been shown to have a strong control effect on corn rust .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-(pyridin-2-yloxy)pyridine typically involves the reaction of 2-methylpyridine with pyridin-2-ol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 2-methylpyridine is treated with pyridin-2-ol in the presence of a strong base such as potassium carbonate.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts such as palladium on carbon can enhance the efficiency of the reaction and increase the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(pyridin-2-yloxy)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: For oxidation reactions, common reagents include potassium permanganate and chromyl chloride. Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. Substitution reactions often involve nucleophiles such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, such as pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry: In chemistry, 2-methyl-3-(pyridin-2-yloxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to 2-methyl-3-(pyridin-2-yloxy)pyridine include 2-methylpyridine, pyridin-2-ol, and various pyridine derivatives.
Uniqueness: What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly useful in specialized applications where other pyridine derivatives may not be as effective.
Properties
IUPAC Name |
2-methyl-3-pyridin-2-yloxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-10(5-4-8-12-9)14-11-6-2-3-7-13-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGRPYOBXZBADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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